An In-Depth Technical Guide to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a pyrazole core substituted with a reactive vinyl group and a versatile carbaldehyde moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, with a particular focus on its relevance to drug discovery and development.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a vinyl group at the N1 position and a carbaldehyde group at the C4 position of the pyrazole ring, as in 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, offers multiple avenues for chemical modification and the exploration of novel chemical space. The vinyl group can participate in various addition and polymerization reactions, while the aldehyde functionality serves as a key handle for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and reductive amination.[2][3]
This guide aims to provide a detailed understanding of the chemical and physical properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, to outline plausible synthetic strategies based on established methodologies for related compounds, and to discuss its potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 120841-95-4 | [4][5] |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4][5] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Step 1: Formylation of 3-Methyl-1H-pyrazole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[6][7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
The proposed first step is the formylation of 3-methyl-1H-pyrazole to yield 3-methyl-1H-pyrazole-4-carbaldehyde.
Caption: Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.
Experimental Protocol (General Procedure):
-
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Allow the mixture to stir at room temperature for a specified time to ensure the formation of the Vilsmeier reagent.
-
Add a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the Vilsmeier reagent.
-
Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to an alkaline pH.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: N-Vinylation of 3-Methyl-1H-pyrazole-4-carbaldehyde
Several methods have been reported for the N-vinylation of pyrazoles.[10][11][12][13][14][15] One common approach involves the reaction of the pyrazole with a vinylating agent, such as vinyl acetate, in the presence of a catalyst.
Caption: N-Vinylation of 3-methyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol (General Procedure):
-
In a reaction vessel, combine 3-methyl-1H-pyrazole-4-carbaldehyde, a suitable catalyst (e.g., a palladium or copper salt), a ligand (if necessary), and a base (e.g., potassium carbonate or cesium carbonate) in a solvent such as toluene or dioxane.
-
Add vinyl acetate to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid catalyst and base.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aldehyde proton: A singlet in the region of δ 9.5-10.5 ppm.
-
Pyrazole ring proton: A singlet around δ 8.0-8.5 ppm.
-
Vinyl protons: A set of three signals (a doublet of doublets for the proton on the carbon attached to the nitrogen, and two doublets for the terminal vinyl protons) in the range of δ 5.0-7.5 ppm, showing characteristic cis and trans coupling constants.
-
Methyl protons: A singlet around δ 2.3-2.7 ppm.
¹³C NMR:
-
Aldehyde carbonyl carbon: A signal in the downfield region, around δ 185-195 ppm.
-
Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm.
-
Vinyl carbons: Two signals in the olefinic region, around δ 100-140 ppm.
-
Methyl carbon: A signal in the upfield region, around δ 10-20 ppm.
IR Spectroscopy:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C=C stretch (vinyl and pyrazole): Absorption bands in the region of 1500-1650 cm⁻¹.
-
C-H stretch (aromatic and vinyl): Absorption bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands below 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 136.15, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, methyl, and vinyl groups.
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde makes it a versatile intermediate for the synthesis of a wide array of derivatives with potential biological activity.
Caption: Reactivity and potential applications of the title compound.
Reactivity of the Aldehyde Group:
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type reactions to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates. Wittig and Horner-Wadsworth-Emmons reactions can be used to introduce various substituted double bonds.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyrazoles, a common motif in bioactive molecules.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols.
Reactivity of the Vinyl Group:
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to complex fused heterocyclic systems.
-
Michael Addition: The vinyl group can serve as a Michael acceptor for various nucleophiles.
-
Polymerization: The vinyl group can undergo polymerization to form pyrazole-containing polymers with potential applications in materials science.
-
Cross-Coupling Reactions: The vinyl group can participate in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction.
The diverse reactivity of this molecule allows for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyrazole core is a known pharmacophore for various targets, and the substituents introduced via the aldehyde and vinyl groups can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is not available, information from related compounds suggests that it should be handled with care. The compound is listed as an irritant.[5] General laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[16][17][18][19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[16][17]
Conclusion
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a promising and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant pyrazole core with two reactive functional groups provides a powerful platform for the generation of diverse molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide has outlined its fundamental properties, proposed viable synthetic strategies, and highlighted its significant potential for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and is likely to yield valuable insights for the drug discovery community.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (URL: [Link])
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. (URL: not available)
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (URL: [Link])
-
Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds - American Chemical Society. (URL: [Link])
-
Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds | Organic Letters - ACS Publications. (URL: [Link])
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed. (URL: [Link])
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (URL: [Link])
-
Safety Data Sheet - Angene Chemical. (URL: [Link])
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (URL: [Link])
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Safety Data Sheet - NOVOL. (URL: [Link])
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. (URL: [Link])
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])
-
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem. (URL: [Link])
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (URL: [Link])
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - ResearchGate. (URL: [Link])
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (URL: [Link])
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 120841-95-4 Cas No. | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 6. degres.eu [degres.eu]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. media.novol.com [media.novol.com]
